Undecylprodigiosin

Description

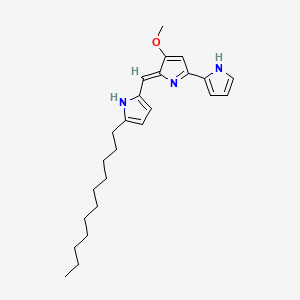

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2Z)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYSWASSDOXZLC-MOHJPFBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC1=CC=C(N1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315967 | |

| Record name | Undecylprodigiosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52340-48-4 | |

| Record name | Undecylprodigiosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52340-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecylprodigiosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052340484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecylprodigiosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNDECYLPRODIGIOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ2HK5E6ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unlocking the Crimson Tide: A Technical Guide to Undecylprodigiosin Production in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural production of undecylprodigiosin, a potent bioactive compound, from its most prolific microbial sources: bacteria of the genus Streptomyces. We provide a comprehensive overview of the key producing species, quantitative production data, detailed experimental protocols for cultivation and extraction, and an exploration of the intricate signaling pathways that govern its biosynthesis. This document is designed to equip researchers and drug development professionals with the critical knowledge required to harness the therapeutic potential of this remarkable molecule.

Natural Sources and Production Yields of this compound

A variety of Streptomyces species have been identified as natural producers of this compound. The yield of this red pigment can vary significantly depending on the species, strain, and cultivation conditions. Co-cultivation with other microorganisms has also been shown to dramatically enhance production.

Table 1: this compound Yields from Various Streptomyces Species and Cultivation Methods

| Streptomyces Species/Strain | Cultivation Method | Key Conditions & Elicitors | This compound Yield | Reference(s) |

| Streptomyces coelicolor A3(2) | Submerged Fermentation | Pure culture | Low concentrations | [1] |

| Streptomyces coelicolor A3(2) | Submerged Fermentation | Co-culture with Bacillus subtilis (live or heat-killed) | 175-211% increase (shake flasks), 256% increase (bioreactor) | [1] |

| Streptomyces coelicolor | Submerged Fermentation | Co-culture with Corallococcus coralloides | 60-fold increase in intracellular concentration | [2] |

| Streptomyces sp. JS520 | Submerged Fermentation | Optimized medium | 138 mg/L | [3] |

| Recombinant Streptomyces sp. ALAA-R20 | Submerged Fermentation | Modified R2YE medium | 82.45-105.52% increase over parental strains | [4] |

| Recombinant Streptomyces sp. ALAA-R20 | Solid-State Fermentation | Groundnut oil cake, 80% moisture, dairy & fruit processing wastewater, pH 7.0, 30°C, 7 days | 181.78 mg/g dry substrate | [4] |

| Marine Streptomyces sp. SNA-077 | Submerged Fermentation | Soluble starch, yeast, peptone, sea salt medium | 3.9 g extract from 80 L culture (yield of pure compound not specified) | [5] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces and the subsequent extraction and purification of this compound.

Cultivation of Streptomyces for this compound Production

2.1.1. Submerged Fermentation Protocol

This protocol is a general guideline and can be adapted based on the specific Streptomyces strain and research objectives.

-

Seed Culture Preparation:

-

Inoculate a loopful of Streptomyces spores or mycelial fragments into a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., MYM medium: 4 g/L maltose, 4 g/L yeast extract, 10 g/L malt extract, pH 7.3).

-

Incubate at 28-30°C with shaking at 250 rpm for 2 days.

-

-

Production Culture:

-

Inoculate a production medium with the seed culture (typically a 10% v/v inoculation). A variety of production media can be used. For example, for marine Streptomyces sp. SNA-077, a medium containing 10 g/L soluble starch, 2 g/L yeast extract, 4 g/L peptone, and 34.75 g/L sea salt can be used.[5]

-

For co-culture experiments, introduce the elicitor organism (e.g., B. subtilis) at the beginning of the production culture. An inoculum of 2.5% (v/v) of a B. subtilis culture containing 10⁸ cells/mL has been shown to be effective.[1]

-

Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days. Monitor the production of the red pigment visually and through analytical methods.

-

2.1.2. Solid-State Fermentation Protocol for Recombinant Streptomyces sp. ALAA-R20 [4]

-

Substrate Preparation:

-

Use groundnut oil cake (GOC) with a particle size of 3 mm as the solid substrate.

-

Adjust the initial moisture content to 80% using a 1:1 mixture of dairy mill and fruit processing wastewaters.

-

Adjust the pH of the substrate to 7.0.

-

-

Inoculation and Incubation:

-

Inoculate the prepared substrate with a spore suspension of the recombinant Streptomyces sp. ALAA-R20 to a final concentration of 3 x 10⁵ spores per gram of dry substrate (gds).

-

Incubate at 30°C for 7 days.

-

Extraction and Purification of this compound

The following protocols are based on methods described for various Streptomyces species.

2.2.1. Solvent Extraction from Submerged Culture [5][6]

-

Cell Harvesting:

-

After the fermentation period, harvest the culture broth by centrifugation (e.g., 7025 x g for 20 minutes) to separate the mycelial biomass from the supernatant.

-

-

Extraction:

-

Extract the red pigments from the cell pellet. One effective method involves using a 1:1:1 mixture of methanol, toluene, and 0.1 M phosphate buffer (pH 7).[6]

-

Alternatively, extract the entire culture broth (biomass and supernatant) with an equal volume of ethyl acetate.[5]

-

Separate the organic phase containing the this compound.

-

-

Purification: [5]

-

Concentrate the organic extract under reduced pressure.

-

The crude extract can be further purified using chromatographic techniques such as Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC).

-

For MPLC, a silica gel column can be used with a solvent system like n-hexane:ethyl acetate.

-

For final purification, reversed-phase HPLC (e.g., C18 column) is effective. A gradient of water with 0.1% trifluoroacetic acid (TFA) and a mixture of acetonitrile/methanol (1:1) with 0.1% TFA can be used as the mobile phase.[5]

-

Monitor the elution of this compound by its characteristic red color and absorbance at approximately 530-539 nm.[4][5]

-

2.2.2. Extraction from Solid-State Fermentation

-

Extraction:

-

After the incubation period, extract the solid substrate containing the microbial biomass with a suitable organic solvent such as methanol or ethyl acetate.

-

Multiple extractions may be necessary to ensure complete recovery of the pigment.

-

-

Purification:

-

Combine the organic extracts and concentrate them under reduced pressure.

-

Proceed with the purification steps as described in section 2.2.1.

-

Signaling Pathways and Biosynthesis

The production of this compound in Streptomyces is tightly regulated by a complex network of genes. In the model organism Streptomyces coelicolor, the biosynthesis is governed by the red gene cluster.

Regulatory Cascade of this compound Biosynthesis

The expression of the red biosynthetic genes is controlled by a hierarchical regulatory cascade involving at least two key pathway-specific regulatory genes, redZ and redD. The bldA gene, which encodes a tRNA for the rare UUA codon, also plays a crucial role.

Caption: Regulatory cascade for this compound biosynthesis in S. coelicolor.

This pathway illustrates that the translation of redZ mRNA is dependent on the bldA-encoded tRNA.[7][8] The resulting RedZ protein then acts as a transcriptional activator for the redD gene.[7][8] Finally, the RedD protein, a Streptomyces antibiotic regulatory protein (SARP), activates the transcription of the downstream red biosynthetic genes, leading to the production of this compound.[9]

This compound Biosynthetic Pathway

The biosynthesis of this compound involves a bifurcated pathway where two different pyrrole precursors are synthesized and then condensed. The red gene cluster in S. coelicolor contains the 23 genes necessary for this process.[10][11] One precursor is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), and the other is 2-undecylpyrrole.

Caption: Simplified biosynthetic pathway of this compound.

This diagram provides a high-level overview of the biosynthetic logic. The complex enzymatic steps for the synthesis of MBC and 2-undecylpyrrole are catalyzed by proteins encoded by the red gene cluster. These two precursors are then joined in a final condensation step, which is also catalyzed by an enzyme from the same cluster, to form the final this compound molecule.[12]

Conclusion

This technical guide provides a foundational understanding of the natural production of this compound from Streptomyces. The provided data on yields, detailed experimental protocols, and insights into the regulatory and biosynthetic pathways offer a valuable resource for researchers and professionals in the field of drug discovery and development. The continued exploration of diverse Streptomyces species, coupled with metabolic engineering and process optimization, holds immense promise for enhancing the production of this valuable bioactive compound and unlocking its full therapeutic potential.

References

- 1. Streptomyces coelicolor increases the production of this compound when interacted with Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced production of this compound in Streptomyces coelicolor by co-cultivation with the corallopyronin A-producing myxobacterium, Corallococcus coralloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces sp. JS520 produces exceptionally high quantities of this compound with antibacterial, antioxidative, and UV-protective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of this compound production from marine endophytic recombinant strain Streptomyces sp. ALAA-R20 through low-cost induction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Melanogenic Activity of this compound, a Red Pigment Isolated from a Marine Streptomyces sp. SNA-077 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential regulation of this compound biosynthesis in the yeast-scavenging Streptomyces strain MBK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bldA dependence of this compound production in Streptomyces coelicolor A3(2) involves a pathway-specific regulatory cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complete Genome Analysis of this compound Pigment Biosynthesizing Marine Streptomyces Species Displaying Potential Bioactive Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Complete Genome Analysis of this compound Pigment Biosynthesizing Marine Streptomyces Species Displaying Potential Bioactive Applications [mdpi.com]

- 12. Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for this compound biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genes Involved in Undecylprodigiosin Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin is a red-pigmented secondary metabolite belonging to the prodiginine family of alkaloids, produced by certain actinomycetes, most notably Streptomyces coelicolor A3(2). This compound and its analogs have garnered significant interest in the pharmaceutical industry due to their diverse biological activities, including antibacterial, immunosuppressive, and anticancer properties. Understanding the genetic basis of this compound production is crucial for strain improvement and the development of novel therapeutics. This guide provides a comprehensive overview of the genes, biosynthetic pathways, regulatory networks, and experimental methodologies central to the study of this compound biosynthesis.

The this compound Biosynthetic Gene Cluster (red)

The biosynthesis of this compound in S. coelicolor is orchestrated by a cluster of genes known as the red cluster.[1] This cluster contains the structural genes encoding the enzymes directly involved in the synthesis of the tripyrrole pigment, as well as regulatory genes that control the expression of the biosynthetic genes. In S. coelicolor, the red gene cluster is comprised of 23 genes.[2]

Genes of the red Cluster and Their Functions

The following table summarizes the genes within the red cluster and their putative or experimentally determined functions in this compound biosynthesis.

| Gene | Putative/Confirmed Function |

| redA | Acyl-CoA synthetase |

| redB | Acyl carrier protein |

| redC | 3-oxoacyl-[acyl-carrier-protein] synthase III |

| redD | Pathway-specific transcriptional activator (SARP family) |

| redE | S-adenosylmethionine-dependent methyltransferase |

| redF | Putative oxidoreductase |

| redG | Rieske-like oxygenase, involved in cyclization of this compound to streptorubin B |

| redH | Condensing enzyme, couples the two pyrrole moieties |

| redI | O-methyltransferase |

| redJ | Thioesterase |

| redK | 3-oxoacyl-[acyl-carrier-protein] reductase |

| redL | Type I polyketide synthase (PKS) |

| redM | Acyl-CoA dehydrogenase |

| redN | Enoyl-[acyl-carrier-protein] reductase |

| redO | 3-hydroxyacyl-[acyl-carrier-protein] dehydratase |

| redP | Phosphopantetheinyl transferase |

| redQ | Acyl-CoA carboxylase, alpha subunit |

| redR | Acyl-CoA carboxylase, beta subunit |

| redS | Putative transporter |

| redT | Putative transporter |

| redU | Phosphopantetheinyl transferase |

| redV | Putative dehydrogenase |

| redW | Acyl-CoA dehydrogenase |

| redX | Biosynthetic structural gene |

| redZ | Pathway-specific response regulator |

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that involves the convergence of two separate pathways to produce two different pyrrole precursors, which are then condensed to form the final tripyrrole structure. The key intermediate, 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC), is synthesized from L-proline and L-serine, while the monopyrrole, 2-undecylpyrrole (UP), is derived from fatty acid biosynthesis.[3]

Regulation of this compound Production

The production of this compound is tightly regulated at the transcriptional level, primarily through a pathway-specific regulatory cascade involving the genes redZ and redD.[4][5][6] RedZ, a response regulator, acts as a transcriptional activator of redD.[7] RedD, in turn, is a member of the Streptomyces antibiotic regulatory protein (SARP) family and directly activates the transcription of the red biosynthetic genes.[6] The expression of redZ itself is influenced by various global regulatory networks in response to nutritional and environmental signals.

Quantitative Data on this compound Production

The yield of this compound can be significantly influenced by culture conditions and genetic modifications. The following table presents a summary of reported production yields under various experimental setups.

| Strain/Condition | Production Yield | Reference(s) |

| Streptomyces coelicolor A3(2) in Hobbs's medium | 11.6 mg/L | [8] |

| Streptomyces coelicolor co-cultured with Bacillus subtilis | 175-256% increase vs. monoculture | [9] |

| Streptomyces coelicolor co-cultured with Corallococcus coralloides | 60-fold increase | [10] |

| Streptomyces sp. JS520 in optimized medium | 138 mg/L | [11] |

| Recombinant Streptomyces sp. ALAA-R20 in submerged fermentation (modified R2YE medium) | 82.45-105.52% increase vs. parental strains | [5] |

| Recombinant Streptomyces sp. ALAA-R20 in solid-state fermentation (optimized) | 181.78 mg/gds | [5] |

| Streptomyces coelicolor in synthetic medium with glucose, furfural, ACN, and DMSO | 4.2 µ g/mgdcw | [12] |

| Streptomyces sp. MBK6 co-cultured with dead yeast cells | Production induced | [4][13] |

Experimental Protocols

Gene Deletion in Streptomyces coelicolor

This protocol outlines a general workflow for creating a single-gene deletion mutant in S. coelicolor using a PCR-targeting approach.

Detailed Methodology:

-

Design of the Disruption Cassette:

-

Design PCR primers to amplify a desired antibiotic resistance cassette (e.g., apramycin, kanamycin).

-

The 5' ends of the primers should contain 40-50 nucleotides of homology to the regions immediately upstream and downstream of the target gene to be deleted.[14]

-

The 3' ends of the primers will be complementary to the resistance cassette template DNA.

-

-

PCR Amplification:

-

Perform PCR using the designed primers and a plasmid containing the resistance cassette as a template.

-

Purify the PCR product, which is the linear disruption cassette.

-

-

Preparation of S. coelicolor Protoplasts:

-

Grow S. coelicolor in a suitable liquid medium (e.g., YEME) to the late logarithmic phase.

-

Harvest the mycelium by centrifugation and wash with a sucrose solution.

-

Resuspend the mycelium in a buffer containing lysozyme to digest the cell wall and form protoplasts.

-

Filter the protoplast suspension to remove mycelial fragments.

-

-

Transformation:

-

Mix the purified disruption cassette with the prepared protoplasts.

-

Add polyethylene glycol (PEG) to facilitate DNA uptake.

-

Plate the transformation mixture on a regeneration medium (e.g., R2YE) and incubate.

-

-

Selection of Mutants:

-

After a period of regeneration, overlay the plates with a soft agar containing the appropriate antibiotic to select for transformants.

-

Incubate further until colonies appear.

-

-

Verification of Gene Deletion:

-

Isolate genomic DNA from the antibiotic-resistant colonies.

-

Perform PCR using primers that flank the target gene. A successful deletion will result in a smaller PCR product compared to the wild type.

-

Further confirmation can be achieved by Southern blotting or sequencing of the PCR product.

-

Heterologous Expression of red Genes

This protocol provides a general workflow for the heterologous expression of a red gene in a suitable host, such as E. coli or another Streptomyces species.

References

- 1. Genetic and biochemical characterization of the red gene cluster of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complete Genome Analysis of this compound Pigment Biosynthesizing Marine Streptomyces Species Displaying Potential Bioactive Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Differential regulation of this compound biosynthesis in the yeast-scavenging Streptomyces strain MBK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement of this compound production from marine endophytic recombinant strain Streptomyces sp. ALAA-R20 through low-cost induction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional regulation of the redD transcriptional activator gene accounts for growth-phase-dependent production of the antibiotic this compound in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bldA dependence of this compound production in Streptomyces coelicolor A3(2) involves a pathway-specific regulatory cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Streptomyces coelicolor increases the production of this compound when interacted with Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced production of this compound in Streptomyces coelicolor by co-cultivation with the corallopyronin A-producing myxobacterium, Corallococcus coralloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Streptomyces sp. JS520 produces exceptionally high quantities of this compound with antibacterial, antioxidative, and UV-protective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medium engineering for enhanced production of this compound antibiotic in Streptomyces coelicolor using oil palm biomass hydrolysate as a carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential regulation of this compound biosynthesis in the yeast-scavenging Streptomyces strain MBK6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Undecylprodigiosin: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Biological Activity, and Associated Methodologies of a Promising Bioactive Compound

This technical guide provides a comprehensive overview of undecylprodigiosin, a bioactive red pigment with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, explores its mechanisms of action in cancer and immunology, and provides detailed experimental protocols for its study.

Core Properties of this compound

This compound is a member of the prodiginine family of natural products, characterized by a common tripyrrole ring structure. It is a secondary metabolite produced by various bacteria, most notably species of Streptomyces and Serratia.

| Property | Value | Source |

| CAS Number | 52340-48-4 | [1][2][3][4] |

| Molecular Formula | C₂₅H₃₅N₃O | [1] |

| Molecular Weight | 393.57 g/mol | [3][4] |

Anticancer Activity and Mechanism of Action

This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. A key mechanism of its anticancer activity is the induction of apoptosis, or programmed cell death, through signaling pathways that are independent of the p53 tumor suppressor protein. This makes it a promising candidate for cancers with mutated or non-functional p53.

Signaling Pathways in this compound-Induced Apoptosis

This compound-induced apoptosis is primarily mediated through the activation of the p38 and JNK (c-Jun N-terminal kinase) MAP kinase (mitogen-activated protein kinase) signaling pathways. This activation leads to a cascade of downstream events culminating in cell death.

Caption: this compound-induced apoptosis signaling pathway.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various cancer cell lines, demonstrating its potent cytotoxic activity.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT-116 | Colon Carcinoma | 2.0 |

| HepG-2 | Hepatocellular Carcinoma | 4.7 |

| MCF-7 | Breast Carcinoma | 1.2 |

| A-549 | Lung Carcinoma | 2.8 |

Immunosuppressive Properties

Beyond its anticancer effects, this compound exhibits immunosuppressive activity, primarily by inhibiting the proliferation of T-cells. This suggests its potential application in the treatment of autoimmune diseases and in preventing organ transplant rejection.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation, characterization, and biological evaluation of this compound.

Caption: General experimental workflow for this compound research.

Extraction and Purification of this compound

This protocol describes a general method for the extraction and purification of this compound from bacterial cultures.

1. Fermentation:

-

Culture a high-producing strain of Streptomyces or a similar bacterium in a suitable liquid medium for 5-7 days at 30°C with shaking.

2. Extraction:

-

Centrifuge the culture broth to pellet the cells.

-

Extract the cell pellet with an organic solvent such as methanol or acetone. Acidifying the solvent can improve extraction efficiency.

3. Purification:

-

Concentrate the crude extract under reduced pressure.

-

Subject the concentrated extract to column chromatography (e.g., silica gel) or high-performance liquid chromatography (HPLC) for purification.[1]

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

2. Treatment:

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

3. MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

4. Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis in this compound-treated cells.

1. Cell Treatment:

-

Treat cells with this compound for the desired time.

2. Cell Harvesting:

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

3. Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]

4. Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered apoptotic.

T-Cell Proliferation Assay

This assay measures the immunosuppressive effect of this compound on T-cell proliferation.

1. T-Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood and purify T-cells.

2. Staining:

-

Label the T-cells with a proliferation tracking dye such as CFSE (Carboxyfluorescein succinimidyl ester).

3. Stimulation and Treatment:

-

Culture the labeled T-cells in the presence of a T-cell activator (e.g., anti-CD3/CD28 beads or phytohemagglutinin) and different concentrations of this compound for 3-5 days.[6]

4. Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.

Western Blot Analysis for p38 and JNK Activation

This technique is used to detect the phosphorylation (activation) of p38 and JNK in response to this compound treatment.

1. Protein Extraction:

-

Treat cells with this compound for various time points.

-

Lyse the cells in a suitable buffer to extract total protein.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

3. SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane and then incubate with primary antibodies specific for phosphorylated p38, total p38, phosphorylated JNK, and total JNK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

- 1. Anti-Melanogenic Activity of this compound, a Red Pigment Isolated from a Marine Streptomyces sp. SNA-077 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential regulation of this compound biosynthesis in the yeast-scavenging Streptomyces strain MBK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of this compound production from marine endophytic recombinant strain Streptomyces sp. ALAA-R20 through low-cost induction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide for Scientists and Drug Development Professionals

An In-Depth Review of Undecylprodigiosin for Novel Researchers

This compound, a member of the prodigiosin family of natural pigments, is a linear tripyrrole alkaloid characterized by its vibrant red color.[1] This secondary metabolite is predominantly produced by actinomycetes, such as Streptomyces coelicolor and Actinomadura madurae.[2] For decades, this compound and its analogs have garnered significant scientific interest due to their broad spectrum of biological activities. These multipurpose compounds are best examined for their anticancer and antimalarial activities.[3][4] The portfolio of this compound's therapeutic potential includes potent anticancer, immunosuppressive, and antimicrobial properties, making it a compelling candidate for further investigation in drug discovery and development.[1][2][5]

This technical guide provides a comprehensive overview of the existing literature on this compound, with a focus on its biosynthesis, mechanisms of action, and key experimental methodologies. Quantitative data are summarized for comparative analysis, and critical pathways and workflows are visualized to aid researchers in this field.

Chemical Structure and Biosynthesis

This compound (Chemical Formula: C₂₅H₃₅N₃O) is structurally defined by a common tripyrrole core attached to an undecyl (C11) alkyl chain.[1] Its IUPAC name is (2Z,5Z)-3-Methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole.[2]

The biosynthesis of this compound is a complex process involving a bifurcated pathway that converges to form the final tripyrrole structure.[6] In Streptomyces species, this process is governed by the red gene cluster.[7][8] The pathway begins with common cellular precursors and proceeds to create two key intermediates: 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC) and 2-undecylpyrrole (2-UP). These two molecules are then fused in a final condensation step to yield this compound.[2][7][9] The synthesis of MBC starts from L-proline and involves a series of enzymatic steps including oxidation, cyclization, and methylation.[2] The 2-UP moiety is derived from the condensation of dodecanoic acid with L-proline.[10]

Caption: Simplified biosynthesis pathway of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable range of biological effects, with its anticancer and immunosuppressive activities being the most extensively studied.

Anticancer Activity

This compound demonstrates potent cytotoxicity against a variety of cancer cell lines, including those from breast, lung, and leukemia, while showing limited toxicity to non-malignant cells.[11][12] Its primary anticancer mechanism is the induction of apoptosis.

Mechanism of Apoptosis Induction: The pro-apoptotic effect of this compound is multifaceted. Studies have shown it activates key signaling pathways, including p38 MAPK and JNK, while not affecting the ERK1/2 pathway.[3][13] This activation leads to the upregulation of pro-apoptotic proteins from the Bcl-2 family (like BIK, BIM) and the downregulation of anti-apoptotic proteins (such as BCL-X(L), Survivin, and XIAP).[12] This shift in the balance of Bcl-2 family proteins ultimately triggers the intrinsic apoptotic cascade, involving the activation of caspase-9 and subsequent cleavage of PARP (Poly (ADP-ribose) polymerase).[3][12] A critical aspect of this compound's potential as a therapeutic is its ability to induce apoptosis independently of the p53 tumor suppressor protein's status, making it effective against cancers with mutant or deficient p53.[12] Some evidence also suggests that this compound may co-localize with ribosomes, hinting at additional or alternative mechanisms of action.[3]

Caption: Signaling pathway of this compound-induced apoptosis.

Table 1: Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| HCT-116 | Colon Carcinoma | 2.0 | [14] |

| HepG-2 | Hepatocellular Carcinoma | 4.7 | [14] |

| MCF-7 | Breast Adenocarcinoma | 1.2 | [14] |

| A-549 | Lung Carcinoma | 2.8 | [14] |

| P388 | Murine Leukemia | Not specified, but potent | [11][13] |

| HL-60 | Human Promyelocytic Leukemia | Not specified, but potent | [11] |

| BEL-7402 | Human Hepatoma | Not specified, but potent |[11] |

Immunosuppressive Activity

Prodigiosins, including this compound, have been identified as inhibitors of murine T-cell proliferation in vitro.[3] This activity is central to their potential use in managing autoimmune diseases and preventing organ transplant rejection. The precise signaling pathways involved in its immunosuppressive effects are an area of ongoing research, but this activity adds another significant dimension to its therapeutic profile.[1]

Antimicrobial Activity

This compound possesses broad-spectrum antimicrobial properties, demonstrating inhibitory activity against various Gram-positive bacteria and some fungi.[15] Its efficacy against pathogenic microbes like Bacillus subtilis, Micrococcus luteus, and Candida albicans has been confirmed in multiple studies.[15][16] The mechanism is thought to involve the disruption of cellular membrane integrity.[6]

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Organism | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Bacillus subtilis | Gram-positive Bacteria | 50 | [15][16] |

| Micrococcus luteus | Gram-positive Bacteria | 50 | [15][16] |

| Candida albicans ATCC 10231 | Fungus (Yeast) | 100 | [15][16] |

| Candida albicans ATCC 10259 | Fungus (Yeast) | 200 | [15][16] |

| Multidrug-Resistant Strains | Bacteria/Fungi | 0.5 - 8.0 |[14] |

Other Biological Properties

Beyond the activities detailed above, this compound has been investigated for:

-

Antimalarial Activity: Like other prodiginines, it has been explored for its potential to combat malaria.[2]

-

Algicidal Effects: It has shown strong activity against harmful algal bloom species like Prorocentrum donghaiense.[16][17]

-

UV Protection and Antioxidant Effects: Studies suggest this compound confers UV-protective and antioxidative properties to the producing organisms, which could be harnessed for other applications.[15]

-

Anti-Melanogenic Activity: It can inhibit melanin synthesis by suppressing the expression of key melanogenic enzymes like tyrosinase, making it a potential agent for treating pigmentary disorders.[18]

Experimental Protocols

Isolation and Purification

The extraction and purification of this compound from bacterial cultures is a critical first step for research. While specific parameters vary, a general workflow can be established.

Methodology:

-

Fermentation: The producing strain (e.g., Streptomyces sp.) is cultured in a suitable liquid or solid-state medium to achieve high yields of the pigment.[14][15][19] Co-culturing with other bacteria like Bacillus subtilis has been shown to enhance production.[5]

-

Extraction: The bacterial cells are harvested via centrifugation. The pigment is then extracted from the cell pellet using organic solvents. A common method involves using a mixture of methanol and toluene, sometimes in a buffered solution.[19]

-

Purification: The crude extract is subjected to one or more chromatographic techniques to isolate pure this compound. Reversed-phase High-Performance Liquid Chromatography (HPLC) is a frequently used method for final purification.[18][20]

-

Structure Elucidation: The identity and purity of the final compound are confirmed using spectroscopic methods, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[18][19][20]

Caption: General workflow for this compound extraction and purification.

Key Bioactivity Assays

-

Cytotoxicity Assay (IC₅₀ Determination): Human cancer and non-malignant cell lines are cultured and treated with varying concentrations of this compound for a set period (e.g., 72 hours). Cell viability is then measured using methods like the MTT assay. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.[12]

-

Apoptosis Assays: To confirm apoptosis, several methods can be employed:

-

TUNEL Assay/Annexin V Staining: These methods are used to detect DNA fragmentation or phosphatidylserine externalization, respectively, which are hallmarks of apoptosis.[12]

-

Western Blotting: This technique is used to measure the protein expression levels of key apoptosis-related molecules, such as caspases (e.g., caspase-9), PARP, and members of the Bcl-2 family, before and after treatment with this compound.[12]

-

-

Antimicrobial Assay (MIC Determination): The Minimum Inhibitory Concentration (MIC) is determined using broth microdilution methods. The target microorganism is exposed to serial dilutions of this compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after an incubation period.[14][15]

Conclusion and Future Perspectives

This compound stands out as a natural product with significant therapeutic promise. Its potent and selective anticancer activity, particularly its p53-independent mechanism of apoptosis induction, positions it as a strong candidate for development as a chemotherapeutic agent. Furthermore, its immunosuppressive and antimicrobial properties broaden its potential applications.

For new researchers, the path forward involves several key areas. Optimizing fermentation and extraction processes to improve yields is crucial for enabling extensive preclinical and clinical studies.[14][15] Further elucidation of the specific molecular targets and signaling pathways, especially for its immunosuppressive and antimicrobial effects, will provide a deeper understanding of its therapeutic potential. While one member of the prodigiosin family has entered Phase II clinical trials, this compound itself has yet to be extensively evaluated in a clinical setting.[13] Rigorous preclinical toxicology and efficacy studies in animal models are the necessary next steps to translate the wealth of in vitro data into a viable clinical candidate for treating a range of human diseases.

References

- 1. This compound | C25H35N3O | CID 135515151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Properties and applications of this compound and other bacterial prodigiosins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Streptomyces coelicolor increases the production of this compound when interacted with Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Properties and applications of this compound and other bacterial prodigiosins - ProQuest [proquest.com]

- 7. KEGG PATHWAY: Prodigiosin biosynthesis - Reference pathway [kegg.jp]

- 8. mdpi.com [mdpi.com]

- 9. KEGG PATHWAY: map00333 [kegg.jp]

- 10. researchgate.net [researchgate.net]

- 11. Potent in vitro anticancer activity of metacycloprodigiosin and this compound from a sponge-derived actinomycete Saccharopolyspora sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound induced apoptosis in P388 cancer cells is associated with its binding to ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhancement of this compound production from marine endophytic recombinant strain Streptomyces sp. ALAA-R20 through low-cost induction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Streptomyces sp. JS520 produces exceptionally high quantities of this compound with antibacterial, antioxidative, and UV-protective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Melanogenic Activity of this compound, a Red Pigment Isolated from a Marine Streptomyces sp. SNA-077 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Differential regulation of this compound biosynthesis in the yeast-scavenging Streptomyces strain MBK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications | MDPI [mdpi.com]

Unveiling the Crimson Divide: A Technical Guide to the Key Differences Between Undecylprodigiosin and Other Prodigiosins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosins, a family of tripyrrole red pigments produced by various bacteria, have garnered significant attention in the scientific community for their potent biological activities. Among these, undecylprodigiosin, primarily produced by Streptomyces species, and prodigiosin, famously synthesized by Serratia marcescens, are two of the most extensively studied members. While sharing a common prodiginine core, their distinct structural features, biosynthetic origins, and nuanced biological activities present a compelling case for a detailed comparative analysis. This technical guide provides an in-depth exploration of the key differences between this compound and other prodigiosins, with a focus on their anticancer, immunosuppressive, and antimicrobial properties. The information is presented to aid researchers and drug development professionals in understanding the unique potential of each compound for therapeutic applications.

Structural and Biosynthetic Distinctions

The fundamental difference between this compound and prodigiosin lies in the C-5 substituent of the pyrrole ring A. This compound possesses a C11 alkyl chain, while prodigiosin has a C5 alkyl chain. This seemingly minor structural variation has profound implications for their physicochemical properties and biological activities.

Their biosynthesis, while sharing a common intermediate, diverges in the initial precursors. Both pathways utilize 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) as one of the building blocks. However, the second precursor for this compound is 2-undecylpyrrole, whereas for prodigiosin, it is 2-methyl-3-amyl-pyrrole.

Comparative Biological Activity: A Quantitative Overview

The differing alkyl chain lengths between this compound and other prodigiosins, primarily prodigiosin, influence their potency across a spectrum of biological activities. The following tables summarize the available quantitative data for their anticancer, immunosuppressive, and antimicrobial effects.

Anticancer Activity

Prodigiosins exert their anticancer effects through the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines. The lipophilicity conferred by the longer alkyl chain of this compound is thought to enhance its membrane permeability and, consequently, its cytotoxic potential in some cases.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| This compound | HCT-116 | Colon Carcinoma | 2.0 µM | [1] |

| HepG-2 | Hepatocellular Carcinoma | 4.7 µM | [1] | |

| MCF-7 | Breast Adenocarcinoma | 1.2 µM | [1] | |

| A-549 | Lung Carcinoma | 2.8 µM | [1] | |

| B16 | Murine Melanoma | ~194 nM (slight cytotoxicity) | [2] | |

| Prodigiosin | HL-60 | Promyelocytic Leukemia | 1.7 µg/mL | [3] |

| NCI-H292 | Mucoepidermoid Carcinoma | 3.6 µg/mL | [3] | |

| Hep-2 | Laryngeal Carcinoma | 3.4 µg/mL | [3] | |

| MCF-7 | Breast Adenocarcinoma | <2 µg/mL | [4] | |

| HepG2 | Hepatocellular Carcinoma | 8.75 µg/mL | [4] | |

| H460 | Large Cell Lung Cancer | 7.7 µg/mL | [4] | |

| A549 | Lung Carcinoma | 1.30 µg/mL | [5] | |

| A375 | Malignant Melanoma | 1.25 µg/mL | [5] | |

| MDA-MB-231 | Breast Adenocarcinoma | 0.62 µg/mL | [5] | |

| HCT116 | Colon Carcinoma | 0.70 µg/mL | [5] |

Immunosuppressive Activity

Both this compound and prodigiosin exhibit potent immunosuppressive properties by inhibiting T-cell proliferation. This effect is crucial for their potential application in autoimmune diseases and organ transplantation.

| Compound | Assay | IC50 Value | Reference |

| This compound | Human T and B lymphocyte proliferation | 3 - 8 ng/mL | [6] |

| Prodigiosin | Concanavalin A-induced T-cell proliferation | <100 nM | [7] |

Antimicrobial Activity

Prodigiosins display a broad spectrum of antimicrobial activity against various bacteria and fungi. The lipophilic nature of the alkyl side chain is believed to play a role in their ability to disrupt microbial cell membranes.

| Compound | Microorganism | Type | MIC Value | Reference |

| This compound | Bacillus species | Gram-positive bacteria | 50 µg/mL | [8] |

| Micrococcus species | Gram-positive bacteria | 50 µg/mL | [8] | |

| Candida albicans | Fungus | 100-200 µg/mL | [8] | |

| Prodigiosin | Enterococcus faecalis | Gram-positive bacteria | 3.9 µg/mL | [9] |

| Staphylococcus aureus | Gram-positive bacteria | 62.5 µg/mL | [9] | |

| Escherichia coli | Gram-negative bacteria | 62.5 µg/mL | [9] | |

| Pseudomonas aeruginosa | Gram-negative bacteria | 62.5 µg/mL | [9] | |

| Clostridium perfringens | Gram-positive bacteria | 500 µg/mL | [9] | |

| S. aureus | Gram-positive bacteria | ≥ 10 µg/µL | [10] | |

| E. coli | Gram-negative bacteria | ≥ 10 µg/µL | [10] | |

| E. faecalis | Gram-positive bacteria | ≥ 10 µg/µL | [10] | |

| MRSA | Gram-positive bacteria | > 10 µg/µL | [10] |

Mechanistic Insights: Signaling Pathways and Molecular Targets

The biological activities of this compound and other prodigiosins are underpinned by their interaction with various cellular signaling pathways. While there is some overlap, distinct mechanisms of action have been reported.

Anticancer Mechanisms

This compound: Research suggests that this compound induces apoptosis through the activation of the JNK and p38 MAPK signaling pathways, while not affecting the ERK1/2 pathway. Furthermore, there is evidence pointing towards the ribosome as a potential molecular target.

Prodigiosin: The apoptotic cascade initiated by prodigiosin is often linked to the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. The MAPK signaling pathway is also implicated in prodigiosin-induced apoptosis.

References

- 1. Enhancement of this compound production from marine endophytic recombinant strain Streptomyces sp. ALAA-R20 through low-cost induction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Melanogenic Activity of this compound, a Red Pigment Isolated from a Marine Streptomyces sp. SNA-077 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Mechanism of T-cell Specific Immunosuppression Induced by Prodigiosin -Toxicological Research | Korea Science [koreascience.kr]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Undecylprodigiosin from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin is a red-pigmented secondary metabolite produced by several species of Streptomyces. It belongs to the prodiginine family of compounds and has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. This document provides detailed application notes and protocols for the extraction of this compound from Streptomyces culture, aimed at facilitating research and development in academia and the pharmaceutical industry.

Data Presentation

The yield of this compound can vary significantly depending on the Streptomyces strain, culture conditions, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: this compound Yield from Various Streptomyces Strains and Fermentation Methods

| Streptomyces Strain | Fermentation Type | Medium | Yield | Reference |

| Streptomyces sp. JS520 | Submerged | Optimized Medium | 138 mg/L | [1][2] |

| Streptomyces sp. ALAA-R20 (Recombinant) | Solid-State | Groundnut Oil Cake | 181.78 mg/gds | [3] |

| Streptomyces coelicolor A3(2) | Submerged | Minimal Medium with EFBH | 4.2 µ g/mgdcw | [4] |

| Streptomyces coelicolor (with B. subtilis) | Submerged | Shake-flasks | 175-211% increase | [5] |

| Streptomyces coelicolor (with B. subtilis) | Submerged | 2 L Bioreactor | 256% increase | [5] |

gds: grams of dry substrate; EFBH: Empty Fruit Bunch Hydrolysate; mgdcw: milligram per gram of dry cell weight.

Table 2: Comparison of Solvent Efficiency for Prodigiosin Extraction

| Solvent | Relative Extraction Efficiency | Notes | Reference |

| Acetone | High | Considered highly efficient with less processing time. | [6] |

| Acidified Ethanol | High | Most suitable in some studies, followed by DMSO and methanol. | [6] |

| Methanol | Moderate | Often used in combination with other solvents. | |

| Ethyl Acetate | Moderate | Commonly used for initial crude extraction from culture broth. | |

| Chloroform | Low | Lower efficiency compared to more polar solvents. | [6] |

Signaling Pathway for this compound Production

The production of this compound in Streptomyces coelicolor is tightly regulated by a pathway-specific regulatory cascade involving the redD and redZ genes.[7][8] RedZ, a response regulator, acts as a transcriptional activator for the redD gene.[7] The expression of redD, in turn, activates the transcription of the biosynthetic genes responsible for this compound synthesis.[9][10] This regulatory mechanism ensures that the production of the antibiotic is linked to the appropriate growth phase, typically occurring during the transition from exponential to stationary phase.[9]

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound from Streptomyces culture.

Protocol 1: Solvent Extraction from Liquid Culture

This protocol is a general method for the extraction of this compound from a submerged fermentation broth.

Materials:

-

Streptomyces culture broth

-

Ethyl acetate

-

Methanol

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Separatory funnel

-

Glassware (beakers, flasks)

Procedure:

-

Harvesting Cells: Centrifuge the Streptomyces culture broth at 8,000 rpm for 15 minutes to separate the mycelial biomass from the supernatant.

-

Extraction from Mycelium:

-

To the mycelial pellet, add methanol and vortex vigorously to extract the intracellular pigment.

-

Centrifuge the mixture to pellet the cell debris and collect the methanol supernatant containing the this compound.

-

-

Extraction from Supernatant:

-

Transfer the culture supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.

-

Allow the layers to separate and collect the upper ethyl acetate layer, which contains the extracted this compound.

-

-

Combining and Concentrating:

-

Combine the methanol extract from the mycelium and the ethyl acetate extract from the supernatant.

-

Concentrate the combined extracts using a rotary evaporator at 40°C until a crude red pigment is obtained.

-

-

Storage: Store the crude extract at -20°C for further purification.

Protocol 2: Acidified Methanol Extraction

This method is particularly effective for extracting prodigiosins and can enhance the stability of the pigment.

Materials:

-

Streptomyces mycelial biomass

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

Procedure:

-

Cell Lysis: Resuspend the harvested mycelial pellet in methanol.

-

Acidification: Add a few drops of concentrated HCl to the methanol suspension to acidify it (pH ~4.0). The color of the pigment should intensify to a bright red.

-

Extraction: Vortex or sonicate the mixture for 10-15 minutes to ensure complete extraction of the pigment.

-

Clarification: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the cell debris.

-

Quantification (Optional): The concentration of this compound in the supernatant can be estimated by measuring the absorbance at approximately 535 nm using a spectrophotometer.

-

Neutralization and Concentration: The acidic methanol extract can be neutralized with NaOH if required for downstream applications and concentrated using a rotary evaporator.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purification of this compound from a crude extract.

Materials:

-

Crude this compound extract

-

HPLC system with a C18 column

-

Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile phase B: Acetonitrile/Methanol (1:1) with 0.1% TFA

-

Syringe filters (0.22 µm)

-

HPLC vials

Procedure:

-

Sample Preparation: Dissolve the crude extract in a small volume of the mobile phase and filter it through a 0.22 µm syringe filter to remove any particulate matter.

-

HPLC Conditions:

-

Fraction Collection: Collect the fractions corresponding to the major peak that elutes, which represents this compound.

-

Purity Analysis: Re-inject a small aliquot of the collected fraction into the HPLC to confirm its purity.

-

Solvent Evaporation: Evaporate the solvent from the purified fraction under a stream of nitrogen or using a rotary evaporator to obtain pure this compound.

Experimental Workflow and Logic

The overall process for obtaining pure this compound from a Streptomyces culture involves several key stages, from cultivation to final purification.

References

- 1. Streptomyces sp. JS520 produces exceptionally high quantities of this compound with antibacterial, antioxidative, and UV-protective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhancement of this compound production from marine endophytic recombinant strain Streptomyces sp. ALAA-R20 through low-cost induction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medium engineering for enhanced production of this compound antibiotic in Streptomyces coelicolor using oil palm biomass hydrolysate as a carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Streptomyces coelicolor increases the production of this compound when interacted with Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bldA dependence of this compound production in Streptomyces coelicolor A3(2) involves a pathway-specific regulatory cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bldA dependence of this compound production in Streptomyces coelicolor A3(2) involves a pathway-specific regulatory cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptional regulation of the redD transcriptional activator gene accounts for growth-phase-dependent production of the antibiotic this compound in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

- 11. Anti-Melanogenic Activity of this compound, a Red Pigment Isolated from a Marine Streptomyces sp. SNA-077 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Spectrophotometric Quantification of Undecylprodigiosin

Introduction

Undecylprodigiosin is a red-pigmented secondary metabolite belonging to the prodiginine family of natural products. Produced by various bacteria, including species of Streptomyces and Serratia, it has garnered significant interest in the pharmaceutical and biotechnology sectors due to its diverse biological activities, including antimicrobial, immunosuppressive, and anticancer properties. Accurate quantification of this compound is crucial for optimizing fermentation processes, downstream processing, and for quality control in drug development. This application note provides a detailed protocol for the quantification of this compound using UV-Vis spectrophotometry, a reliable, cost-effective, and widely accessible method.

Principle

The quantification of this compound by spectrophotometry is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. This compound exhibits a characteristic maximum absorbance (λmax) in the visible region of the electromagnetic spectrum, typically between 530 nm and 540 nm, when dissolved in an appropriate acidified solvent. By measuring the absorbance at this wavelength, the concentration of this compound in a sample can be determined. Acidification of the solvent is critical as it stabilizes the red-pigmented form of the compound, ensuring consistent and maximal absorbance.

Quantitative Data Summary

The spectrophotometric properties of this compound can vary slightly depending on the solvent used for extraction and analysis. The following table summarizes the reported absorbance maxima (λmax) for this compound and the closely related prodigiosin in different solvents.

| Compound | Solvent System | λmax (nm) | Reference(s) |

| This compound | Acidified Methanol (pH 4.0) | 539 nm | [1] |

| This compound | Methanol | 530 nm | [2][3] |

| This compound | Toluene (after extraction and acidification) | 538 nm | [4] |

| Prodigiosin | Acidified Methanol (0.05 N HCl:Methanol, 4:1 v/v) | 530 nm | [5] |

| Prodigiosin | Acidified Ethanol (4% v/v of 1 M HCl) | 535 nm | [6] |

| Prodigiosin | Methanol | 536 nm | [7] |

Experimental Protocols

Protocol 1: Extraction of this compound from Liquid Culture

This protocol outlines the extraction of this compound from a bacterial fermentation broth.

Materials:

-

Bacterial culture broth

-

Methanol (CH₃OH)

-

Hydrochloric acid (HCl), 1 M

-

Centrifuge

-

Vortex mixer

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Harvesting Cells: Collect 5 mL of the bacterial culture broth.

-

Solvent Extraction: Add 4 mL of methanol to the culture broth in a centrifuge tube.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the pigment into the solvent.

-

Centrifugation: Centrifuge the mixture at 6,000 rpm for 10 minutes to pellet the cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.

-

Acidification: Prepare an acidified methanol solution by mixing 0.05 N HCl and methanol in a 4:1 (v/v) ratio.

-

Sample Preparation for Measurement: Mix 0.8 mL of the supernatant with 0.2 mL of the acidified methanol solution.

-

Spectrophotometric Measurement: Measure the absorbance of the final solution at 530 nm using a spectrophotometer. Use the acidified methanol solution as a blank.[5]

Protocol 2: Extraction of this compound from Solid Culture

This protocol describes the extraction of this compound from bacteria grown on solid agar medium.

Materials:

-

Bacterial culture on agar plate

-

Sterile distilled water

-

Methanol (CH₃OH)

-

Hydrochloric acid (HCl), 1 M

-

Sterile scraper or loop

-

Centrifuge

-

Vortex mixer

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Cell Harvesting: Scrape the bacterial biomass from the surface of the agar plate using a sterile scraper or loop and suspend it in 20 mL of sterile distilled water.[5]

-

Aliquoting: Take a 5 mL aliquot of the cell suspension.

-

Solvent Extraction: Add 4 mL of methanol to the cell suspension in a centrifuge tube.

-

Vortexing: Vortex the mixture vigorously for 2 minutes.

-

Centrifugation: Centrifuge the mixture at 6,000 rpm for 10 minutes.[5]

-

Supernatant Collection: Collect the supernatant.

-

Acidification: Prepare an acidified methanol solution (0.05 N HCl:Methanol, 4:1 v/v).

-

Sample Preparation: Mix 0.8 mL of the supernatant with 0.2 mL of the acidified methanol solution.

-

Spectrophotometric Measurement: Measure the absorbance at 530 nm against an acidified methanol blank.[5]

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving the condensation of two pyrrole precursors: 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) and 2-undecylpyrrole (2-UP).[8][9]

Caption: Biosynthesis of this compound.

Experimental Workflow for Quantification

The following diagram illustrates the general workflow for the extraction and spectrophotometric quantification of this compound.

Caption: this compound Quantification Workflow.

Conclusion

Spectrophotometry provides a straightforward and effective method for the quantification of this compound. The choice of solvent and adherence to a standardized extraction protocol are critical for obtaining accurate and reproducible results. The protocols and information provided in this application note serve as a valuable resource for researchers and professionals engaged in the study and development of this compound-based products.

References

- 1. Enhancement of this compound production from marine endophytic recombinant strain Streptomyces sp. ALAA-R20 through low-cost induction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Prodigiosin production and its estimation by UV-Vis spectroscopy [bio-protocol.org]

- 6. Efficient recombinant production of prodigiosin in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY: Prodigiosin biosynthesis - Reference pathway [kegg.jp]

- 9. KEGG PATHWAY: map00333 [kegg.jp]

Application Note: Quantitative Analysis of Undecylprodigiosin by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction: Undecylprodigiosin is a red-pigmented linear tripyrrole alkaloid produced by various bacteria, most notably Streptomyces species.[1][2] This natural product belongs to the prodiginine family and has garnered significant scientific interest due to its potent biological activities, including immunosuppressive, antimicrobial, antimalarial, and apoptotic properties.[1][3] As research into its therapeutic potential advances, the need for a robust, sensitive, and specific analytical method for its quantification in various matrices becomes critical. This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound, suitable for pharmacokinetic studies, bioprocess monitoring, and drug discovery workflows.

Principle of the Method: This method utilizes the high selectivity and sensitivity of tandem mass spectrometry combined with the separation power of liquid chromatography. Samples are first prepared using a liquid-liquid extraction protocol to isolate this compound from the sample matrix. The extract is then injected into an LC-MS/MS system. The compound is separated from other matrix components on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ion (the protonated molecular ion of this compound, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This highly specific transition provides excellent selectivity and minimizes background interference, enabling accurate quantification.[4]

Experimental Protocols

Sample Preparation: Extraction from Streptomyces Culture

This protocol is designed for the extraction of this compound from bacterial cell pellets.

-

Culture & Harvest: Culture Streptomyces sp. in a suitable liquid medium (e.g., starch, yeast, and peptone-based medium) at 27-30°C with agitation for 5-7 days to induce pigment production.[5]

-

Cell Collection: Transfer the culture broth to centrifuge tubes and pellet the cells by centrifugation at approximately 7,000 x g for 20 minutes. Discard the supernatant.[6]

-

Extraction: To the cell pellet, add an extraction solvent mixture. A common approach is to use ethyl acetate or a multiphasic system like methanol:toluene:phosphate buffer (1:1:1, pH 7).[6] Vigorously vortex or sonicate the mixture for 15-20 minutes to ensure complete lysis and extraction of the pigment.

-

Phase Separation: Centrifuge the mixture again at 7,000 x g for 15 minutes to separate the organic phase containing the pigment from the aqueous phase and cell debris.

-

Solvent Evaporation: Carefully collect the organic supernatant (the colored layer, typically toluene or ethyl acetate) and transfer it to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 500 µL) of the initial LC mobile phase (e.g., 70% Acetonitrile/Methanol with 0.1% Formic Acid). Vortex for 1 minute.

-

Clarification: Centrifuge the reconstituted sample at >12,000 x g for 10 minutes to pellet any insoluble material.

-

Analysis: Transfer the clear supernatant to an LC autosampler vial for injection.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

|---|---|

| Column | Reversed-phase C18, e.g., Phenomenex Luna C18(2) (50 x 2.1 mm, 3.5 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid |

| Gradient | 70% B to 100% B over 5 min, hold at 100% B for 2 min, return to 70% B over 0.5 min, equilibrate for 2.5 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Recommended Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 394.3 (Calculated for C₂₅H₃₅N₃O, MW = 393.57)[1][3][7] |

| MRM Transition (Quantifier) | 394.3 → 254.2 (Proposed: Loss of undecyl side chain) |

| MRM Transition (Qualifier) | 394.3 → 148.1 (Proposed: Fragmentation of pyrrole core) |

| Collision Energy (CE) * | Optimize between 20-40 eV |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | +5500 V |

Note: The proposed MRM transitions and collision energies are theoretical and must be empirically optimized on the specific mass spectrometer being used to ensure maximum sensitivity and specificity.

Data Presentation & Method Performance

Method validation should be performed to assess linearity, sensitivity, precision, and accuracy.

Table 3: Example Method Performance Characteristics The following are representative performance targets. Actual values must be determined during in-house method validation.[8][9]

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (Intra-day RSD%) | < 10% |

| Precision (Inter-day RSD%) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

Visualizations

Experimental and Analytical Workflow

Caption: Overall workflow for this compound quantification.

Signaling Pathways Modulated by this compound

Caption: this compound-induced apoptosis pathway in leukemia cells.[3]

Caption: Proposed anti-melanogenesis pathway of this compound source extract.

Conclusion: The LC-MS/MS method described provides a selective, sensitive, and reliable framework for the quantitative analysis of this compound. The detailed protocols for sample preparation and instrument parameters serve as a robust starting point for researchers in drug development and microbiology. Proper method validation is essential to ensure data accuracy and reproducibility for specific applications. This analytical tool will aid in further elucidating the pharmacological profile and optimizing the production of this promising natural compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Streptomyces sp. JS520 produces exceptionally high quantities of this compound with antibacterial, antioxidative, and UV-protective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. forensicrti.org [forensicrti.org]

- 5. banglajol.info [banglajol.info]

- 6. Differential regulation of this compound biosynthesis in the yeast-scavenging Streptomyces strain MBK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C25H35N3O | CID 135515151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Validation of a Method Scope Extension for Simple Biomonitoring of 353 Pollutants in Serum Samples | MDPI [mdpi.com]

- 9. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Effects of Undecylprodigiosin on Lung Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin, a member of the prodiginine family of natural red pigments produced by bacteria such as Streptomyces and Serratia, has garnered significant interest for its potent anticancer properties. This document provides detailed application notes and protocols for investigating the effects of this compound on non-small cell lung cancer (NSCLC) cell lines, specifically A549 (adenocarcinoma) and NCI-H460 (large cell carcinoma). The protocols outlined below detail methods for assessing cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound on Lung Cancer Cell Lines

| Cell Line | Compound | Incubation Time (h) | IC50 | Citation |

| A549 | This compound | Not Specified | 2.8 µM | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Further research is required to establish a comprehensive dataset for NCI-H460 and other lung cancer cell lines.

Experimental Protocols

Preparation of this compound Stock Solution

This compound can be extracted from bacterial cultures and purified. For cell culture experiments, it is typically dissolved in an organic solvent to create a stock solution.

Materials:

-